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Abstract
The combination of paracetamol and codeine is a cornerstone of multimodal analgesia for mild

to moderate pain. This guide elucidates the distinct and complementary mechanisms of action

that underpin their synergistic relationship. Paracetamol exerts its effects primarily through

central mechanisms, including the inhibition of cyclooxygenase (COX) enzymes within the

central nervous system (CNS), and the modulation of endogenous cannabinoid and

serotonergic pathways via its active metabolite, AM404. Codeine, a prodrug, is metabolized to

morphine, which acts as a potent agonist at μ-opioid receptors within the descending pain

modulatory pathways. The synergy arises from the simultaneous targeting of multiple, distinct

pain signaling pathways: paracetamol's multifaceted central actions and codeine's potent

opioid-mediated analgesia. This document provides a detailed overview of these mechanisms,

supported by quantitative data, experimental protocols, and visual diagrams of the core

pathways and methodologies.

Individual Mechanisms of Action
Paracetamol (Acetaminophen)
Despite its long-standing use, the complete mechanism of action for paracetamol is complex

and continues to be an area of active research. It is understood to be multi-modal, acting

primarily within the CNS.
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1.1.1 Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-

1 and COX-2 enzymes in peripheral tissues where high levels of peroxides, generated

during inflammation, counteract its effect.[1] However, within the CNS, where peroxide tone

is low, paracetamol effectively reduces the oxidized, active form of COX enzymes, thereby

inhibiting prostaglandin (PG) synthesis.[1][2][3] This central inhibition of PGs, particularly

PGE2, is believed to mediate its analgesic and antipyretic effects.[3] Some studies

demonstrate a preferential, though not exclusive, inhibition of COX-2.[4][5][6][7]

1.1.2 The Role of the AM404 Metabolite: A significant portion of paracetamol's analgesic

effect is attributed to its metabolism in the brain.[8] Paracetamol is deacetylated to p-

aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase

(FAAH) to form N-arachidonoylphenolamine (AM404).[1][8][9] This active metabolite

engages with the endocannabinoid system. AM404 is an agonist at the transient receptor

potential vanilloid 1 (TRPV1) channel and a weak agonist at cannabinoid CB1 receptors.[1]

[8][9] It also inhibits the reuptake of the endogenous cannabinoid, anandamide, increasing its

concentration and leading to indirect activation of CB1 receptors.[5] Recent evidence also

suggests AM404 can act peripherally by directly blocking nociceptive voltage-gated sodium

channels (NaV1.7 and NaV1.8), thereby inhibiting the generation of pain signals at their

source.[10][11]

1.1.3 Modulation of Descending Serotonergic Pathways: There is substantial evidence that

paracetamol activates descending serotonergic pathways that originate in the brainstem

(e.g., periaqueductal gray and nucleus raphe magnus) and project to the spinal dorsal horn.

[4][12][13][14][15][16] This activation inhibits the transmission of nociceptive signals from the

periphery to the brain.[14][16] This effect is likely indirect, possibly a downstream

consequence of its actions on the endocannabinoid system or central PG synthesis.[14]

Codeine
Codeine is an opioid analgesic whose therapeutic effect is almost entirely dependent on its

metabolic conversion to morphine.

1.2.1 Metabolic Activation to Morphine: Codeine is a prodrug with a low affinity for opioid

receptors itself.[17] Its analgesic efficacy is derived from its O-demethylation to morphine in

the liver.[18][19][20] This conversion is catalyzed by the cytochrome P450 isoenzyme

CYP2D6.[21][22][23] The rate of this conversion is subject to significant genetic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://www.researchgate.net/publication/224284517_Revisiting_the_Isobole_and_Related_Quantitative_Methods_for_Assessing_Drug_Synergism
https://www.researchgate.net/publication/224284517_Revisiting_the_Isobole_and_Related_Quantitative_Methods_for_Assessing_Drug_Synergism
https://www.meliordiscovery.com/in-vivo-efficacy-models/formalin-analgesia/
https://www.researchgate.net/publication/233930222_Median_Effective_Dose_ED50_of_paracetamol_and_nefopam_for_postoperative_pain
https://www.researchgate.net/publication/233930222_Median_Effective_Dose_ED50_of_paracetamol_and_nefopam_for_postoperative_pain
https://pubmed.ncbi.nlm.nih.gov/17884974/
https://www.researchgate.net/publication/5958229_Acetaminophen_paracetamol_is_a_selective_cyclooxygenase-2_inhibitor
https://pubmed.ncbi.nlm.nih.gov/11192935/
https://www.researchgate.net/publication/6625227_Paracetamol_selectively_suppresses_peripheral_prostaglandin_E2_release_and_increases_COX-2_gene_expression_in_a_clinical_model_of_acute_inflammation
https://pmc.ncbi.nlm.nih.gov/articles/PMC6830115/
https://www.researchgate.net/publication/224284517_Revisiting_the_Isobole_and_Related_Quantitative_Methods_for_Assessing_Drug_Synergism
https://pmc.ncbi.nlm.nih.gov/articles/PMC6830115/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Radioligand_Binding_Assays_of_Viminol_and_its_Stereoisomers_at_Opioid_Receptors.pdf
https://www.researchgate.net/publication/224284517_Revisiting_the_Isobole_and_Related_Quantitative_Methods_for_Assessing_Drug_Synergism
https://pmc.ncbi.nlm.nih.gov/articles/PMC6830115/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Radioligand_Binding_Assays_of_Viminol_and_its_Stereoisomers_at_Opioid_Receptors.pdf
https://www.researchgate.net/publication/5958229_Acetaminophen_paracetamol_is_a_selective_cyclooxygenase-2_inhibitor
https://sepia2.unil.ch/pharmacology/drugs/paracetamol/
https://cdn.caymanchem.com/cdn/insert/701080.pdf
https://pubmed.ncbi.nlm.nih.gov/17884974/
https://pubmed.ncbi.nlm.nih.gov/1804656/
https://pubmed.ncbi.nlm.nih.gov/1454405/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/CAY/701050.pdf
https://pubmed.ncbi.nlm.nih.gov/23241734/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://pubmed.ncbi.nlm.nih.gov/23241734/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://pubmed.ncbi.nlm.nih.gov/1851921/
https://www.jpccr.eu/Isobolographic-analysis-of-interactions-a-pre-clinical-perspective,177246,0,2.html
https://pubmed.ncbi.nlm.nih.gov/3518729/
https://clinicaltrials.gov/study/NCT01366313
https://bio-protocol.org/en/bpdetail?id=1288&type=0
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01222/full
https://www.researchgate.net/publication/23225394_Human_whole_blood_assay_for_rapid_and_routine_testing_of_non-steroidal_anti-inflammatory_drugs_NSAIDs_on_cyclo-oxygenase-2_activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


polymorphism, leading to variable analgesic responses among individuals, who may be

classified as poor, intermediate, extensive, or ultrarapid metabolizers.[18][22][23][24]

1.2.2 μ-Opioid Receptor Agonism: Morphine, the active metabolite, is a potent agonist of the

μ-opioid receptor (MOR).[6][18] These G protein-coupled receptors are densely expressed in

the brain, spinal cord, and peripheral tissues involved in pain transmission and modulation.

[25][26] Activation of MORs in the descending pain modulatory pathway (e.g., periaqueductal

gray, rostral ventromedial medulla) leads to hyperpolarization of neurons and inhibition of

neurotransmitter release, effectively suppressing the transmission of pain signals to higher

brain centers.[15][17][25]

The Synergistic Interaction
The enhanced analgesic efficacy of the paracetamol-codeine combination stems from the

principle of multimodal analgesia. By acting on distinct and complementary pathways, the two

drugs achieve a greater therapeutic effect than the sum of their individual actions.[19]

Paracetamol provides a baseline level of analgesia by reducing central prostaglandin

synthesis and engaging serotonergic and cannabinoid systems.

Codeine, via its conversion to morphine, adds a potent, mechanistically distinct layer of

analgesia by activating the powerful opioid-mediated descending inhibitory pathways.

This dual-pronged approach allows for effective pain management at lower doses of each

component, which can potentially reduce the incidence and severity of dose-dependent side

effects.

Quantitative Data
Paracetamol: Cyclooxygenase (COX) Inhibition
The inhibitory activity of paracetamol on COX-1 and COX-2 is context-dependent. Data from a

human whole blood assay provides a clinically relevant measure of its activity.
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Assay Type Target IC₅₀ (μmol/L)
Selectivity
(COX-1/COX-2)

Reference

In Vitro COX-1 113.7 4.4 [4][5]

COX-2 25.8 [4][5]

Ex Vivo COX-1 105.2 4.0 [4][5]

COX-2 26.3 [4][5]

Table 1:

Inhibitory

concentration

(IC₅₀) of

paracetamol on

COX-1 and

COX-2 in human

whole blood

assays.

Codeine & Metabolites: Opioid Receptor Binding Affinity
The analgesic action of codeine is mediated by its metabolite, morphine, which has a

significantly higher affinity for the μ-opioid receptor.
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Compound Receptor Kᵢ (nM) Assay System Reference

Codeine μ-opioid > 10,000
Recombinant

human MOR
[24][27]

μ-opioid 3,460
Rat brain

homogenate
[17]

Morphine μ-opioid 1.9 - 9.6
Recombinant

human MOR
[24][27]

μ-opioid 1.2
Rat brain

homogenate
[17]

Table 2: Binding

affinity (Kᵢ) of

codeine and

morphine for the

μ-opioid receptor

(MOR). A lower

Kᵢ value

indicates higher

binding affinity.

Pharmacokinetic Parameters (Oral Administration)
The pharmacokinetic profiles of paracetamol and codeine are well-established and are not

significantly altered when co-administered.[12]
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Parameter Paracetamol Codeine Reference

Bioavailability ~70-90% ~90% [10][28]

Tₘₐₓ (Peak Plasma

Time)
10 - 60 minutes ~1 hour

Elimination Half-life

(t½)
~1 - 3 hours ~3 - 4 hours [12]

Metabolism

Hepatic

(glucuronidation,

sulfation)

Hepatic (CYP2D6 to

morphine, CYP3A4 to

norcodeine, UGT2B7

to C6G)

[10]

Excretion
Primarily renal (<5%

unchanged)
Primarily renal [28]

Table 3: Summary of

key pharmacokinetic

parameters for oral

paracetamol and

codeine.

Isobolographic Analysis of Synergy
Isobolographic analysis is the gold standard for quantifying drug interactions. While direct

preclinical data for the paracetamol-codeine combination is sparse, clinical studies on the

paracetamol-morphine combination provide a robust proxy, demonstrating an additive-to-

synergistic effect.
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Drug ED₅₀ (Alone)
ED₅₀ (In
Combination)

Interaction
Type

Reference

Paracetamol 2.1 g 1.3 g Additive [26][29]

Morphine 5.0 mg 2.7 mg Additive [26][29]

Table 4: Median

Effective Dose

(ED₅₀) for

postoperative

analgesia from a

clinical study

using

isobolographic

analysis. The

combination

required

significantly

lower doses of

each drug to

achieve the

same effect,

indicating a

beneficial

interaction.

Experimental Protocols
Hot-Plate Test (Thermal Nociception)
Objective: To assess the analgesic effect of a compound against a thermal pain stimulus. This

test evaluates supraspinally organized responses.[30]

Methodology:

Apparatus: A commercially available hot-plate apparatus consisting of a metal surface that

can be maintained at a constant temperature (typically 52-55°C) and an open-ended, clear

cylindrical restrainer to keep the animal on the heated surface.[31]
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Acclimation: Animals (mice or rats) are habituated to the testing room for at least 30-60

minutes before the experiment.[31]

Procedure:

The test compound (e.g., paracetamol, codeine, or combination) or vehicle is administered

at a predetermined time before the test (e.g., 30 minutes).

Each animal is individually placed on the pre-heated hot plate, and a stopwatch is started

immediately.

The latency to the first nocifensive behavior is recorded. Common endpoints include

licking a hind paw, shaking a paw, or jumping.[32][33]

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which

the animal is immediately removed from the plate if no response has occurred.

Data Analysis: The latency to response is measured in seconds. An increase in latency time

compared to the vehicle-treated group indicates an analgesic effect.[30]

Formalin Test (Chemical Nociception)
Objective: To assess analgesic activity in a model of continuous tonic pain generated by tissue

injury.[13]

Methodology:

Apparatus: A clear observation chamber with a mirror placed behind it to allow for an

unobstructed view of the animal's paws.

Procedure:

The test compound or vehicle is administered systemically prior to the test.

A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 1-5%) is injected

subcutaneously into the plantar surface of one hind paw of the animal (mouse or rat).[34]

The animal is immediately placed in the observation chamber.
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Nociceptive behavior is then quantified by recording the cumulative time spent licking or

the number of flinches of the injected paw.[21]

Phases of Response: The test is characterized by a biphasic response:[2][13]

Phase 1 (Early/Acute Phase): Occurs 0-5 minutes post-injection and is due to direct C-

fiber activation.

Phase 2 (Late/Tonic Phase): Occurs approximately 15-40 minutes post-injection and

involves a peripheral inflammatory response and central sensitization in the dorsal horn.

[34]

Data Analysis: The total time spent licking or the number of flinches is recorded for each

phase. A reduction in these behaviors compared to the vehicle group indicates

antinociception. Central-acting analgesics like opioids are effective in both phases, while

NSAIDs are typically more effective in Phase 2.

Radioligand Binding Assay (Opioid Receptor Affinity)
Objective: To determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype

(e.g., μ-opioid receptor).

Methodology:

Materials:

Receptor Source: Cell membranes prepared from tissues or cell lines stably expressing

the human μ-opioid receptor (e.g., CHO or HEK293 cells).[35]

Radioligand: A high-affinity radiolabeled ligand specific for the receptor, such as [³H]-

DAMGO for the μ-opioid receptor.[9][35]

Test Compound: Unlabeled drug (e.g., codeine, morphine) at various concentrations.

Non-specific Control: A high concentration of an unlabeled ligand (e.g., naloxone) to

saturate all specific binding sites.[9]

Procedure (Competitive Binding):
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In a multi-well plate, three sets of reactions are prepared in triplicate:

Total Binding: Receptor membranes + Radioligand.

Non-specific Binding: Receptor membranes + Radioligand + excess Naloxone.

Competitive Binding: Receptor membranes + Radioligand + varying concentrations of

the test compound.

The plate is incubated (e.g., 60-90 minutes at 25°C) to allow binding to reach equilibrium.

[9]

Separation & Counting:

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap

the receptor-bound radioligand while allowing the free radioligand to pass through.[14]

Filters are washed with ice-cold buffer to remove residual unbound radioligand.

The radioactivity retained on the filters is measured using a liquid scintillation counter.[9]

Data Analysis:

Specific Binding is calculated as Total Binding - Non-specific Binding.

A dose-response curve is generated by plotting the percentage of specific binding against

the log concentration of the test compound.

Non-linear regression is used to calculate the IC₅₀ (the concentration of test compound

that inhibits 50% of specific radioligand binding).

The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Isobolographic Analysis (Drug Synergy)
Objective: To determine if the effect of a drug combination is synergistic (supra-additive),

additive, or antagonistic (sub-additive).[1][22]

Methodology:
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Dose-Response Curves: First, dose-response curves for each individual drug (Drug A and

Drug B) are generated to determine the dose that produces a specific level of effect, typically

the 50% effective dose (ED₅₀).[8]

Combination Testing: The drugs are then combined in a fixed ratio (e.g., 1:1, 1:3 based on

their ED₅₀ ratio) and a dose-response curve for the combination is generated to determine

the experimental ED₅₀ of the mixture (ED₅₀,mix).

Isobologram Construction:

An isobologram is a two-dimensional graph with the doses of Drug A and Drug B on the x-

and y-axes, respectively.[8]

The individual ED₅₀ values of Drug A and Drug B are plotted on their respective axes.

A line of additivity (the isobole) is drawn connecting these two points. This line represents

all the dose combinations that would be expected to produce the 50% effect if the

interaction were purely additive.[36]

Data Analysis:

The experimental ED₅₀,mix is plotted on the graph.

If the point for ED₅₀,mix falls on the line of additivity, the interaction is additive.

If the point for ED₅₀,mix falls significantly below the line, the interaction is synergistic (a

lower dose than predicted was needed).[22]

If the point for ED₅₀,mix falls significantly above the line, the interaction is antagonistic.[22]

Visualization of Pathways and Protocols
Signaling and Metabolic Pathways
// Input Node Paracetamol_Oral [label="Paracetamol\n(Oral Admin)", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paracetamol_Oral -> Paracetamol_CNS; }

Paracetamol's central mechanism of action.
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// Nodes Codeine_Oral [label="Codeine\n(Oral Admin)", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Liver [label="Liver", shape=cylinder, fillcolor="#F1F3F4"]; CYP2D6

[label="CYP2D6 Enzyme", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Morphine [label="Morphine\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CNS [label="CNS", shape=cylinder, fillcolor="#F1F3F4"]; MOR [label="μ-Opioid

Receptor\n(MOR)", fillcolor="#FBBC05"]; Descending_Pain [label="Descending

Pain\nModulation Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analgesia

[label="Opioid Analgesia", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Codeine_Oral -> Liver; Liver -> Morphine [label="O-demethylation"]; CYP2D6 -> Liver

[style=invis]; Morphine -> CNS; CNS -> MOR [label="Binds to"]; MOR -> Descending_Pain

[label="Activates"]; Descending_Pain -> Analgesia [label="Inhibits Pain Signal"]; } Codeine's

metabolic activation and mechanism of action.

// Nodes Pain_Signal [label="Nociceptive\nStimulus", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Paracetamol_Action [label="Paracetamol\n(Central COX,

AM404,\nSerotonergic Pathways)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Codeine_Action

[label="Codeine -> Morphine\n(μ-Opioid Receptor\nAgonism)", fillcolor="#FBBC05"];

Combined_Effect [label="Synergistic\nAnalgesia", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges Pain_Signal -> Combined_Effect [label="Blocked by"]; Paracetamol_Action ->

Combined_Effect; Codeine_Action -> Combined_Effect; } Logical relationship of synergistic

action.

Experimental Workflows
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Admin

[label="Administer Drug\nor Vehicle", fillcolor="#F1F3F4"]; Wait [label="Wait for

Absorption\n(e.g., 30 min)", shape=diamond, fillcolor="#FBBC05"]; Place [label="Place Mouse

on\nHot Plate (55°C)", fillcolor="#F1F3F4"]; Measure [label="Start Timer &\nObserve

Behavior", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Record Latency

to\nPaw Lick or Jump", shape=diamond, fillcolor="#FBBC05"]; Remove [label="Remove

Mouse\n(Response or Cut-off Time)", fillcolor="#F1F3F4"]; Analyze [label="Compare

Latencies\n(Drug vs. Vehicle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
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// Edges Start -> Admin; Admin -> Wait; Wait -> Place; Place -> Measure; Measure -> Endpoint;

Endpoint -> Remove; Remove -> Analyze; Analyze -> End; } Workflow for the Hot-Plate Test.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Dose_Response [label="1. Determine ED₅₀ for\nDrug A and Drug B Individually",

fillcolor="#F1F3F4"]; Combine [label="2. Determine ED₅₀ for\nDrug A+B Combination

(ED₅₀,mix)", fillcolor="#F1F3F4"]; Plot_Axes [label="3. Plot ED₅₀ of Drug A (x-axis)\nand Drug B

(y-axis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Draw_Line [label="4. Draw Line of

Additivity\nConnecting the Two Points", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plot_Mix

[label="5. Plot the Experimental\nED₅₀,mix Point", fillcolor="#FBBC05"]; Analyze [label="6.

Analyze Position of ED₅₀,mix", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Synergy [label="Below Line:\nSynergy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Additive

[label="On Line:\nAdditivity", fillcolor="#F1F3F4"]; Antagonism [label="Above

Line:\nAntagonism", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dose_Response; Dose_Response -> Combine; Combine -> Plot_Axes;

Plot_Axes -> Draw_Line; Draw_Line -> Plot_Mix; Plot_Mix -> Analyze; Analyze -> Synergy

[label="Position"]; Analyze -> Additive [label="Position"]; Analyze -> Antagonism

[label="Position"]; Synergy -> End; Additive -> End; Antagonism -> End; } Workflow for

Isobolographic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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